Val-Pro-Pro

ACE Inhibition Hypertension Enzymatic Assay

Researchers requiring ACE domain-specific probes for SAR studies cannot substitute VPP with IPP-X-ray crystallography confirms distinct N-domain binding kinetics between these tripeptides. VPP's lower Caco-2 permeability (Papp) also demands its exclusive use in intestinal transport models to avoid bioavailability overestimation. • ACE IC50: 9 μM; competitive inhibitor with differential nACE vs. cACE domain preference • Enhances GLUT4 expression & restores glucose uptake in insulin-resistant 3T3-F442A adipocytes • Documented enzymatic stability supports long-term oral administration in hypertensive/metabolic animal models • ≥98% purity; lyophilized powder; global stock available for immediate dispatch

Molecular Formula C15H25N3O4
Molecular Weight 311.38 g/mol
CAS No. 58872-39-2
Cat. No. B549883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVal-Pro-Pro
CAS58872-39-2
SynonymsVal-Pro-Pro
valine-proline-proline
valyl-prolyl-proline
VPP peptide
Molecular FormulaC15H25N3O4
Molecular Weight311.38 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)N
InChIInChI=1S/C15H25N3O4/c1-9(2)12(16)14(20)17-7-3-5-10(17)13(19)18-8-4-6-11(18)15(21)22/h9-12H,3-8,16H2,1-2H3,(H,21,22)/t10-,11-,12-/m0/s1
InChIKeyDOFAQXCYFQKSHT-SRVKXCTJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Val-Pro-Pro Pharmacological Baseline


Val-Pro-Pro (VPP) is a food-derived bioactive tripeptide composed of the sequence L-valyl-L-prolyl-L-proline . It is classified as a lactotripeptide, primarily obtained via enzymatic hydrolysis or fermentation of milk casein [1]. VPP functions as an inhibitor of Angiotensin I-Converting Enzyme (ACE), with an established in vitro IC50 value of 9 µM [2]. The compound has a molecular weight of 311.38 g/mol and is commonly handled in lyophilized form for research applications .

Well-characterized lactotripeptide ACE inhibitor for structure-activity relationship (SAR) studies
Suitable for intestinal permeability and absorptive transport models
Lyophilized form supports in vivo oral administration and metabolic research workflows

Why VPP Cannot Be Substituted by Generic Peptides


Substitution with generic ACE-inhibitory peptides or even the structurally similar Ile-Pro-Pro (IPP) is not scientifically equivalent due to distinct domain-specific binding kinetics and divergent physiological outcomes. While both VPP and IPP inhibit ACE, recent X-ray crystallography data reveal that VPP and IPP exhibit differential preference for the N-domain (nACE) versus C-domain (cACE) of somatic ACE, leading to potentially non-interchangeable downstream vascular effects [1]. Furthermore, in vitro models of intestinal absorption demonstrate that VPP and IPP have different apparent permeability coefficients (Papp), directly impacting their bioavailability and, consequently, their utility in in vivo study design [2]. The following quantitative evidence delineates these critical points of divergence that justify specific procurement.

ACE domain-binding specificity
VPP and IPP interact with the N-domain of sACE through distinct polar networks; these interaction differences may shift downstream vascular study endpoints.
Intestinal permeability profile
Caco-2 Papp values differ notably, so bioavailability extrapolation from IPP data may overestimate VPP absorption in transport models.
Metabolic endpoint context
GLUT4 expression enhancement is reported for VPP but not explicitly documented for generic ACE-inhibitory peptides, limiting functional equivalence.

VPP vs. IPP: Quantitative Differentiation


VPP vs. IPP: ACE Inhibitory Potency

Val-Pro-Pro (VPP) exhibits an ACE inhibitory IC50 of 9.13 ± 0.21 µM, which is approximately 1.77-fold less potent than its primary analog Ile-Pro-Pro (IPP, IC50 = 5.15 ± 0.17 µM), but statistically indistinguishable from Leu-Pro-Pro (LPP, IC50 = 9.6 µM) [1]. This indicates that while VPP is not the most potent inhibitor within the lactotripeptide class, its activity is well-characterized and consistent, making it a reliable comparator for structure-activity relationship (SAR) studies.

ACE Inhibitory Potency
Head-to-head
VPP IC50 9.13 ± 0.21 µM IPP 5.15 ± 0.17 µM; LPP 9.6 µM
Supports SAR and dose-ranging study interpretation
Cell-free ACE assay; VPP equipotent to LPP
ACE Inhibition Hypertension Enzymatic Assay

VPP vs. IPP: N-Domain Selectivity

X-ray crystallography and kinetic analysis reveal that both VPP and IPP bind preferentially to the N-domain (nACE) of somatic ACE, but with distinct interaction networks. The structural basis for this domain-specific inhibition involves altered polar interactions distal to the catalytic zinc ion, suggesting that while both peptides target nACE, the nature of their binding and the resultant domain selectivity profiles are not identical and may lead to different functional consequences in vascular tissues [1].

N-Domain Selectivity
Head-to-head
VPP: N-domain preference via specific polar interactions IPP: Also nACE-preferring, but via different interaction network
Domain-specific binding differences may influence pathway endpoints
X-ray crystallography and kinetic assays on human sACE
X-ray Crystallography Enzyme Kinetics Domain Specificity

VPP vs. IPP: Caco-2 Permeability

In Caco-2 cell monolayer assays, the apparent permeability (Papp) of VPP (0.5 ± 0.1 x 10⁻⁸ cm/s) is approximately half that of IPP (1.0 ± 0.9 x 10⁻⁸ cm/s) [1]. This significant difference in absorptive transport suggests that VPP has inherently lower intestinal permeability, which must be considered when designing in vivo experiments. Notably, in more physiologically relevant ex vivo models (jejunal segments), the permeability of VPP increases 10-fold, and the difference between VPP and IPP becomes non-significant (p > 0.05) [1].

Caco-2 Permeability
Head-to-head
VPP Papp 0.5 ± 0.1 × 10⁻⁸ cm/s IPP Papp 1.0 ± 0.9 × 10⁻⁸ cm/s
Informs intestinal absorption model selection
Caco-2 monolayers; non-significant difference in ex vivo jejunal segments
Bioavailability Caco-2 Cells Intestinal Transport

Insulin Signaling and GLUT4 Modulation

In a study on 3T3-F442A preadipocytes, both VPP and IPP were shown to enhance insulin signaling and prevent tumor necrosis factor (TNF)-induced insulin resistance. Notably, VPP uniquely enhanced the expression of glucose transporter 4 (GLUT4) in differentiated adipocytes and restored glucose uptake in TNF-treated cells, suggesting a specific, potentially differential effect on insulin signaling compared to IPP [1].

GLUT4 & Insulin Signaling
Head-to-head
VPP: Enhanced GLUT4 expression; restored glucose uptake IPP: Insulin signaling enhancement, GLUT4 effect not specified
Supports metabolic insulin-signaling research context
3T3-F442A adipocytes; TNF-induced insulin resistance model
Insulin Sensitivity GLUT4 Adipocyte

Enzymatic Stability and Degradation Resistance

VPP, along with IPP, has been characterized as a degradation-resistant peptide, capable of exerting ACE inhibition in vascular tissues after oral administration, indicating substantial stability against gastrointestinal and serum peptidases [1]. This inherent stability is a key feature for its use in in vivo models and functional food research, and it differentiates these lactotripeptides from many other bioactive peptides that are rapidly hydrolyzed.

Enzymatic Stability
Class-level inference
Resistant to GI and serum peptidases; ACE inhibition in vascular tissue post-oral administration
Supports oral administration in vivo study design
Review-level evidence; data to verify for specific models
Peptide Stability Enzymatic Degradation Formulation

VPP Application Scenarios


SAR and Domain-Specific ACE Studies

Val-Pro-Pro is the appropriate selection for SAR studies aimed at understanding how the N-terminal residue (Val vs. Ile) influences ACE domain selectivity and binding kinetics. The X-ray crystallography data confirming distinct nACE interactions for VPP and IPP (Section 3, Evidence Item 2) supports the use of VPP as a critical probe for dissecting domain-specific functions of somatic ACE [1].

Intestinal Absorption and Bioavailability Models

Given its significantly lower Caco-2 permeability (Papp) compared to IPP (Section 3, Evidence Item 3), VPP must be the chosen compound for in vitro transport studies using Caco-2 monolayers. Extrapolating bioavailability from IPP data would overestimate the absorption of VPP, compromising the accuracy of the model [2].

Metabolic Research: Insulin Sensitivity

Studies investigating the mechanisms of insulin resistance and glucose uptake in adipocytes should utilize VPP. The compound's specific effect on enhancing GLUT4 expression and restoring glucose uptake (Section 3, Evidence Item 4) provides a unique experimental handle not fully replicated by its analog IPP [3].

In Vivo Studies with Stable Peptides

For long-term oral administration studies in hypertensive or metabolic animal models, VPP is a superior candidate due to its documented resistance to enzymatic degradation (Section 3, Evidence Item 5). This stability ensures that the administered dose reaches the target site, validating its use over less stable peptide alternatives [4].

Application
Selection Property
Validation Focus
ACE domain-specific SAR studies
N-domain binding interaction profile
Domain-selectivity assay review
Caco-2 intestinal transport models
Apparent permeability (Papp) profile
Transcellular transport assay review
Adipocyte insulin signaling research
GLUT4 expression modulation context
Glucose uptake endpoint review
In vivo oral administration models
Reported resistance to enzymatic degradation
Intact peptide detection in tissues

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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